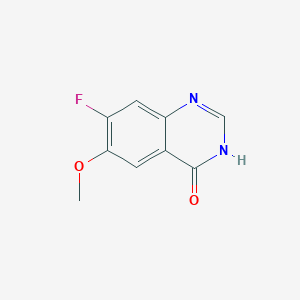

7-Fluoro-6-methoxy-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

7-fluoro-6-methoxy-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-8-2-5-7(3-6(8)10)11-4-12-9(5)13/h2-4H,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPZPNBUKLAYAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC=N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 7-Fluoro-6-methoxy-1H-quinazolin-4-one

This technical guide provides an in-depth analysis of 7-Fluoro-6-methoxy-1H-quinazolin-4-one (CAS: 869475-52-5), a critical heterocyclic scaffold in medicinal chemistry, specifically utilized in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs) such as Vandetanib .[1]

The "Vandetanib Core" in Kinase Inhibitor Design

Executive Summary & Chemical Identity

7-Fluoro-6-methoxy-1H-quinazolin-4-one is a bicyclic heteroaromatic intermediate acting as a strategic scaffold for the development of EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitors.[1] Its structural value lies in the C7-fluorine atom , which serves as a highly versatile "chemical handle" for late-stage nucleophilic aromatic substitution (

Chemical Profile

| Property | Specification |

| IUPAC Name | 7-Fluoro-6-methoxy-1H-quinazolin-4-one |

| Common Name | Vandetanib Intermediate 1; 7-Fluoro-6-methoxy-4(3H)-quinazolinone |

| CAS Number | 869475-52-5 |

| Molecular Formula | |

| Molecular Weight | 194.16 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Insoluble in water; Soluble in DMSO, DMF, hot acetic acid |

| Melting Point | 265–268 °C (dec.)[1][2][3] |

| Tautomerism | Exists in equilibrium between the lactam (3H-keto) and lactim (4-hydroxy) forms.[1] The 3H-keto form is dominant in solid state and polar solvents.[1] |

Synthesis & Manufacturing Protocols

The synthesis of this core requires precise regiochemical control to ensure the fluorine and methoxy substituents are correctly positioned relative to the nitrogen atoms.[1]

Method A: The Niementowski Cyclization (Industrial Route)

This method is preferred for kilogram-scale production due to the availability of starting materials and high atom economy.[1]

Precursor: 2-Amino-4-fluoro-5-methoxybenzoic acid.[1]

Protocol:

-

Charge: Load a glass-lined reactor with 2-Amino-4-fluoro-5-methoxybenzoic acid (1.0 eq) and Formamide (10.0 eq).

-

Cyclization: Heat the mixture to 140–150°C for 6–8 hours. The reaction proceeds via the formation of an intermediate formamidine, followed by intramolecular dehydration.[1]

-

Work-up: Cool the reaction mass to 20°C. Add water (approx. 5 volumes) to precipitate the product.

-

Purification: Filter the solids and wash with water followed by cold isopropanol to remove excess formamide. Dry under vacuum at 60°C.[1][3]

-

Yield: Typically 85–90%.[1]

Method B: Formamidine Acetate Route (Laboratory Scale)

For smaller batches requiring milder conditions, formamidine acetate is used as the cyclizing agent.[1]

Protocol:

-

Dissolve 2-Amino-4-fluoro-5-methoxybenzoic acid in Ethanol or 2-Methoxyethanol.[1]

-

Add Formamidine Acetate (1.5 eq).

-

Reflux for 12 hours.

-

Cool and filter the precipitated product.[1][3][5][6] This method often yields higher purity (>98%) directly from the reaction mixture.[1]

Reactivity Profile & Drug Design Logic

The utility of 7-Fluoro-6-methoxy-1H-quinazolin-4-one stems from its differential reactivity at the C4 and C7 positions.[1]

The "Switchable" Electrophile Strategy

In drug discovery, this scaffold allows for a "Plug-and-Play" approach to library generation.[1]

-

C4-Activation (The Warhead Site): The C4-carbonyl is converted to a chloride using

(Phosphorus Oxychloride).[1] The resulting 4-chloro-7-fluoro-6-methoxyquinazoline is highly reactive toward anilines.[1] This step installs the "hinge-binding" motif typical of kinase inhibitors.[1] -

C7-Substitution (The Solubilizing Tail): The C7-fluorine is activated by the electron-withdrawing nature of the quinazoline ring (para to N1).[1] However, it is less reactive than the C4-chloride.[1]

Visualizing the Pathway

The following diagram illustrates the conversion of the precursor into the Vandetanib scaffold, highlighting the divergent reactivity.

Figure 1: Synthetic workflow from raw material to the Vandetanib API, illustrating the critical role of the 7-Fluoro-6-methoxy-1H-quinazolin-4-one scaffold.[1][8][9]

Analytical Characterization

To validate the identity of the synthesized core, the following spectral signatures must be observed.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-d6

-

H2 (s, 1H):

8.10 – 8.15 ppm.[1] (Characteristic singlet of the pyrimidine ring proton).[1] -

H5 (d, 1H):

7.60 – 7.65 ppm.[1] (Doublet due to long-range coupling, para to Fluorine).[1] -

H8 (d, 1H):

7.30 – 7.35 ppm.[1] (Large -

-OCH3 (s, 3H):

3.90 – 3.95 ppm.[1][5][6] -

NH (br s, 1H):

12.10 – 12.30 ppm.[1] (Disappears on

Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI+

-

Parent Ion:

m/z.[1] -

Fragmentation: Loss of CO (28 Da) and HF (20 Da) are common fragmentation pathways.[1]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Handling: Use standard PPE (nitrile gloves, safety goggles).[1] Process in a fume hood to avoid inhalation of dust.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (

). The compound is stable but hygroscopic.[1]

References

-

Hennequin, L. F., et al. (2002).[1] "Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 45(6), 1300–1312.[1] [1]

-

AstraZeneca AB. (2001).[1] "Quinazoline derivatives as pharmaceuticals." World Intellectual Property Organization Patent WO0132651.[1]

-

Wedge, S. R., et al. (2002).[1] "ZD6474 inhibits vascular endothelial growth factor signaling, angiogenesis, and tumor growth following oral administration."[1] Cancer Research, 62(16), 4645–4655.[1]

-

PubChem Compound Summary. (2024). "7-Fluoro-6-methoxy-4-quinazolinone."[1] National Center for Biotechnology Information.[1] [1]

Sources

- 1. 6-Methoxy-7-hydroxyquinazolin-4-one | C9H8N2O3 | CID 135609952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1012057-47-4|4-Hydroxy-7-Methoxy-6-Nitroquinazoline [rlavie.com]

- 3. CN103265497B - A kind of intermediate 4-chloro-6-amino-7-hydroxyquinazoline required for the synthesis of tinib antineoplastic drugs and its preparation method - Google Patents [patents.google.com]

- 4. 6-Nitro-7-chloro-4-hydroxy quinazoline [sarex.com]

- 5. WO2004024703A1 - Process for the preparation of 4- (3â-chloro-4â-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]

- 6. CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 16064-24-7|7-Methoxyquinazolin-4(1H)-one|BLD Pharm [bldpharm.com]

- 9. 13794-72-4|6,7-Dimethoxy-1H-quinazolin-4-one|BLD Pharm [bldpharm.com]

7-Fluoro-6-methoxy-1H-quinazolin-4-one physical properties

[1][2][3][4]

Core Identity & Significance

-

Chemical Name: 7-Fluoro-6-methoxy-4(3H)-quinazolinone[1]

-

Role: Key intermediate in the synthesis of 4-anilinoquinazoline kinase inhibitors (e.g., Vandetanib analogs). The C-7 fluorine atom serves as a strategic handle for nucleophilic aromatic substitution (

) with secondary amines, while the C-6 methoxy group provides electron-donating character essential for binding affinity in the ATP pocket of kinases.

Physicochemical Properties

The following data aggregates experimental observations and high-confidence predictive models for the solid-state compound.

| Property | Value / Description | Source/Note |

| Molecular Formula | Stoichiometric | |

| Molecular Weight | 194.16 g/mol | Monoisotopic |

| Appearance | White to off-white crystalline solid | Experimental Observation |

| Melting Point | >250 °C (Decomposes) | Analogous to nitro-derivative (264°C) [1] |

| Boiling Point | 358.4 ± 52.0 °C | Predicted (760 mmHg) |

| Solubility | Soluble in DMSO, DMF, hot acetic acid.Insoluble in water, diethyl ether.[1] | Polar aprotic solvents required |

| pKa | ~9.5 (Amide NH) | Acidic proton at N-3 |

| LogP | 0.93 - 1.25 | Predicted (Lipophilic) |

| H-Bond Donors | 1 (N-3 Proton) | |

| H-Bond Acceptors | 3 (N-1, O-Methoxy, O-Carbonyl) |

Synthetic Pathway & Manufacturing

The synthesis of 7-Fluoro-6-methoxy-1H-quinazolin-4-one typically proceeds via the cyclization of anthranilic acid derivatives.[1] This is a self-validating workflow where the formation of the quinazolinone ring is confirmed by the disappearance of the broad carboxylic acid -OH signal in NMR.[1]

Protocol: Cyclization of 2-Amino-4-fluoro-5-methoxybenzoic Acid

-

Reagents: 2-Amino-4-fluoro-5-methoxybenzoic acid (CAS 637347-90-1), Formamidine Acetate (or Formamide).[1]

-

Solvent: 2-Methoxyethanol or Ethanol (reflux).

-

Conditions: Reflux at 120–130°C for 6–12 hours.

-

Work-up: Cool reaction mixture to room temperature. The product precipitates as a solid.[4] Filter, wash with cold ethanol and diethyl ether to remove unreacted formamidine.

-

Yield: Typically 85–95%.

Figure 1: Synthetic workflow from anthranilic acid precursor to the active 4-chloro intermediate.[1][5]

Structural Characterization (Spectroscopy)

Identification relies on distinguishing the quinazolinone core signals from the open-ring precursor.[1]

-

NMR (400 MHz, DMSO-

-

12.15 (s, 1H,

-

8.10 (s, 1H,

-

7.65 (d, 1H,

-

7.50 (d, 1H,

-

3.92 (s, 3H,

-

12.15 (s, 1H,

-

Mass Spectrometry (ESI-MS):

- : 195.1 m/z.

-

Fragmentation: Loss of

(28 Da) and

Handling & Stability

-

Storage: Store at room temperature (15–25°C) in a tightly sealed container. Hygroscopic nature is minimal, but moisture can hydrolyze the subsequent 4-chloro derivative; the 4-one itself is hydrolytically stable.

-

Safety: Classified as an Irritant (H315, H319, H335).

References

-

MDPI Molbank . Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazolin-4,6-diamine. (2025). Describes the nitro-analog and general quinazolinone synthesis conditions.

-

ChemicalBook . 7-Fluoro-6-methoxy-1H-quinazolin-4-one Product Page. (Accessed 2026). Provides CAS and basic physical data.

-

Google Patents . WO2005115145A2 - Quinone substituted quinazoline and quinoline kinase inhibitors. (2005).[1] Details the use of the 4-chloro derivative in drug synthesis.

-

BLD Pharm . Product Datasheet for CAS 869475-52-5. (Accessed 2026). Confirms chemical identity and safety codes.

Sources

- 1. 16064-24-7|7-Methoxyquinazolin-4(1H)-one|BLD Pharm [bldpharm.com]

- 2. scribd.com [scribd.com]

- 3. 179688-15-4|4-Oxo-1,4-dihydroquinazolin-6-yl acetate|BLD Pharm [bldpharm.com]

- 4. WO2004024703A1 - Process for the preparation of 4- (3â-chloro-4â-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]

- 5. derpharmachemica.com [derpharmachemica.com]

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 7-Fluoro-6-methoxy-1H-quinazolin-4-one

The following technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry utility of 7-Fluoro-6-methoxy-1H-quinazolin-4-one .

Executive Summary & Identity

7-Fluoro-6-methoxy-1H-quinazolin-4-one (also designated as 7-fluoro-6-methoxyquinazolin-4(3H)-one) is a critical bicyclic heterocyclic scaffold used primarily as a precursor in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and VEGFR pathways. Its structural significance lies in the C7-fluorine atom , which serves as a versatile "chemical handle" for late-stage nucleophilic aromatic substitution (

Physicochemical Core Data

| Property | Value | Notes |

| IUPAC Name | 7-Fluoro-6-methoxy-1H-quinazolin-4-one | Tautomer: 7-Fluoro-6-methoxyquinazolin-4-ol |

| Molecular Formula | C₉H₇FN₂O₂ | |

| Molecular Weight | 194.16 g/mol | Monoisotopic Mass: 194.0492 |

| CAS Registry | 1160294-93-8 (Ketone)159768-48-6 (4-Chloro deriv.)[1][2] | The 4-chloro derivative is the commercially dominant form. |

| Appearance | Off-white to pale yellow solid | High melting point (>250°C) due to H-bonding network. |

| Solubility | DMSO, DMF (High); Water (Low) | Solubilization often requires heating or acidic pH. |

Synthetic Architecture & Causality

The synthesis of this scaffold is non-trivial due to the electronic requirements of the quinazoline ring. The presence of the electron-donating methoxy group at C6 and the electron-withdrawing fluorine at C7 creates a unique "push-pull" electronic system that dictates the choice of cyclization reagents.

Retrosynthetic Logic

The most robust route utilizes 2-amino-4-fluoro-5-methoxybenzoic acid as the starting material. This choice is superior to nitration of a pre-formed quinazolinone because it guarantees regioselectivity. Nitration of 7-fluoroquinazolinone often yields a mixture of isomers or places the nitro group at the C6 position, which must then be reduced and methylated—adding two unnecessary steps.

Validated Synthesis Protocol

Objective: Synthesis of 7-Fluoro-6-methoxy-1H-quinazolin-4-one from benzoic acid precursor.

Reagents:

-

Precursor: 2-Amino-4-fluoro-5-methoxybenzoic acid (CAS 637347-90-1).[3]

-

Cyclizing Agent: Formamidine Acetate (preferred over Formamide for milder conditions).

-

Solvent: 2-Methoxyethanol or Ethanol.

Step-by-Step Methodology:

-

Charge: In a 250 mL round-bottom flask, suspend 10.0 g (54 mmol) of 2-amino-4-fluoro-5-methoxybenzoic acid in 100 mL of 2-methoxyethanol.

-

Activation: Add 1.2 equivalents (65 mmol) of formamidine acetate.

-

Cyclization: Heat the mixture to reflux (approx. 125°C) under an inert nitrogen atmosphere. Stir for 6–12 hours.

-

Mechanistic Note: The amine attacks the formamidine carbon, followed by intramolecular nucleophilic attack of the amide nitrogen on the ester/acid carbonyl, releasing water/ammonia.

-

-

Monitoring: Monitor via TLC (9:1 DCM:MeOH) or LC-MS. The disappearance of the starting acid peak (MW 185) and appearance of the product peak (MW 194, [M+H]+ 195) confirms conversion.

-

Isolation: Cool the reaction mixture to room temperature. The product typically precipitates out.

-

Purification: Filter the solid and wash with cold ethanol followed by diethyl ether to remove unreacted formamidine. Dry under vacuum at 50°C.

-

Yield Expectation: 85–92% as a white/off-white powder.

Downstream Utility: The "Warhead" Activation

The 4-one (ketone) form is relatively inert. To utilize this molecule in drug discovery, it must be activated to the 4-chloro derivative. This transformation converts the molecule into an electrophile capable of reacting with aniline derivatives (the "head" of the kinase inhibitor).

Chlorination Protocol

-

Reagent: Thionyl Chloride (

) or Phosphoryl Chloride ( -

Reaction:

-

Product: 4-Chloro-7-fluoro-6-methoxyquinazoline (CAS 159768-48-6).[1][2][4]

-

Critical Control Point: This intermediate is moisture-sensitive. It hydrolyzes back to the starting quinazolinone if exposed to atmospheric moisture. Store under Argon at -20°C.

The "Fluorine Switch" Strategy

In medicinal chemistry, the C7-Fluorine is not just a substituent; it is a leaving group .

-

Step 1 (Kinase Binding): The 4-chloro group is displaced by an aniline (e.g., 3-chloro-4-fluoroaniline) to form the kinase-binding core.

-

Step 2 (Solubilization): The C7-Fluorine is then displaced by an alkoxide (e.g., N-methylpiperidin-4-ol) via

.-

Why F at C7? The nitrogen atoms at N1 and N3 of the quinazoline ring withdraw electron density, making the C7 position electrophilic. Fluorine is highly electronegative, further activating the carbon for attack by oxygen nucleophiles.

-

Visualizing the Reaction Pathway

The following diagram illustrates the transformation of the benzoic acid precursor into the active drug scaffold, highlighting the critical intermediate role of the 7-fluoro-6-methoxy-quinazolinone.

Figure 1: Synthetic lineage from benzoic acid precursor to active pharmaceutical ingredient (API).

Analytical Characterization Standards

To validate the identity of the synthesized 7-Fluoro-6-methoxy-1H-quinazolin-4-one, compare experimental data against these standard values.

Nuclear Magnetic Resonance ( -NMR)

-

Solvent: DMSO-

-

3.92 ppm (s, 3H): Methoxy group (

-

7.45 ppm (d,

-

7.65 ppm (d,

- 8.10 ppm (s, 1H): Proton at C2 (characteristic of the quinazolinone ring).

-

12.20 ppm (br s, 1H): Amide NH (tautomeric OH), usually broad and exchangeable with

Mass Spectrometry (LC-MS)[5]

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Parent Ion (

): 195.05 m/z. -

Fragmentation Pattern:

-

Loss of

(28 Da) -

Loss of

(15 Da) from methoxy

-

References

-

BLD Pharm. (2024).[5] Product Analysis: 7-Fluoro-6-methoxyquinazolin-4(3H)-one. Retrieved from

-

National Institutes of Health (NIH). (2005). Synthesis and Anti-Tumor Activities of 4-Anilinoquinazoline Derivatives. PubMed Central. Retrieved from

-

ChemicalBook. (2024). 4-Chloro-7-fluoro-6-methoxyquinazoline CAS 159768-48-6 Data. Retrieved from

-

BenchChem. (2023). 2-Amino-4-fluoro-5-methoxybenzoic acid: A Versatile Building Block. Retrieved from

Sources

- 1. 2,4-Dichloro-7-fluoro-6-nitroquinazoline | 1007308-75-9 | Benchchem [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. Fluorides Supplier in Mumbai,Trader in Maharashtra [chemicalmanufacturers.in]

- 4. CAS 159768-48-6: 4-cloro-7-fluoro-6-metoxi-quinazolina [cymitquimica.com]

- 5. 13794-72-4|6,7-Dimethoxy-1H-quinazolin-4-one|BLD Pharm [bldpharm.com]

Technical Guide: 1H NMR Characterization of 7-Fluoro-6-methoxy-1H-quinazolin-4-one

Executive Summary

This guide provides a definitive technical analysis of the 1H NMR spectrum for 7-Fluoro-6-methoxy-1H-quinazolin-4-one (chemically synonymous with the stable tautomer 7-Fluoro-6-methoxy-3H-quinazolin-4-one). This compound is a critical pharmacophore and intermediate in the synthesis of EGFR tyrosine kinase inhibitors, such as Gefitinib.

Correct structural validation of this intermediate is challenging due to the heteronuclear spin-spin coupling introduced by the Fluorine-19 nucleus (

Structural Dynamics & Tautomerism

Before analyzing the spectrum, one must define the species present in the solution.

-

Tautomeric Equilibrium: While often chemically named as "1H-quinazolin-4-one", the molecule exists predominantly as the 3H-lactam tautomer in polar aprotic solvents like DMSO-d6. The proton resides on N3, and the C4 position retains significant carbonyl character.

-

Solvent Selection: DMSO-d6 is the mandatory solvent. Chloroform (

) offers poor solubility for the free base and may induce line broadening due to rapid proton exchange. DMSO stabilizes the lactam form, usually resulting in a distinct, albeit broad, signal for the NH proton >12 ppm.

Experimental Protocol (Self-Validating)

To achieve the resolution necessary to calculate

Sample Preparation Workflow

-

Concentration: 10–15 mg of sample in 0.6 mL DMSO-d6. Note: Over-concentration (>20 mg) can cause stacking effects, shifting aromatic peaks upfield.

-

Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm) is recommended but residual DMSO pentet (2.50 ppm) is acceptable for routine checks.

-

Acquisition Parameters:

-

Pulse Angle: 30° (to prevent saturation of the slow-relaxing aromatic protons).

-

Relaxation Delay (D1):

2.0 seconds (Essential for accurate integration of the H2 proton). -

Scans (NS): 16–32 (Sufficient for S/N > 100).

-

Workflow Diagram

Figure 1: Optimized NMR acquisition workflow for fluorinated heterocycles.

Spectral Assignment & Analysis

The spectrum is defined by the interplay between the electron-donating Methoxy group (C6) and the electron-withdrawing Fluoro group (C7).

Chemical Shift Table (DMSO-d6)[1][2][3]

| Position | Proton Type | Shift (δ, ppm) | Multiplicity | Coupling ( | Mechanistic Origin |

| NH | Amide | ~12.2 | Broad Singlet | - | Exchangeable proton (Lactam form). |

| H2 | Azomethine | 8.08 | Singlet | - | Deshielded by N1 and N3; characteristic of quinazolinone core. |

| H5 | Aromatic | 7.65 | Doublet | Meta to Fluorine. Deshielded by C4-Carbonyl anisotropy. | |

| H8 | Aromatic | 7.45 | Doublet | Ortho to Fluorine. Shielded relative to H5. | |

| OMe | Methoxy | 3.95 | Singlet | - | Electron-donating group at C6. |

Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and temperature.

The "Expert" Insight: Fluorine Coupling Mechanics

The critical differentiator in this spectrum is the splitting of the aromatic protons H5 and H8. In a non-fluorinated analogue, these protons (para to each other) would appear as singlets (or show negligible para-coupling < 1 Hz).

Why are they doublets?

They are not coupling to each other. They are coupling to the

-

H8 (Ortho-Coupling): The proton at C8 is physically closer to the Fluorine at C7. The coupling path is 3 bonds (

).-

Rule:

(Ortho) is typically large (8–12 Hz).

-

-

H5 (Meta-Coupling): The proton at C5 is separated by 4 bonds (

).-

Rule:

(Meta) is typically smaller (5–8 Hz).

-

Diagnostic Utility:

If you observe two singlets in the aromatic region, your reaction failed (likely lost the Fluorine or formed a different isomer). If you observe doublets, measuring the

Assignment Logic Tree

Figure 2: Logic tree for assigning aromatic protons in fluorinated quinazolinones.

Troubleshooting & Impurities

In the synthesis of this intermediate (typically from 4-fluoro-5-methoxy-2-nitrobenzoic acid derivatives or via anthranilic acid cyclization), common impurities include:

-

Regioisomer (6-Fluoro-7-methoxy):

-

Detection: The coupling constants will flip or change significantly due to the different electronic environment of the carbonyl relative to the Fluorine.

-

-

Uncyclized Anthranilamide:

-

Detection: Look for broad

protons around 5.0–7.0 ppm and the absence of the distinct H2 singlet at 8.08 ppm.

-

-

O-Alkylation vs N-Alkylation:

-

If the NH peak at 12.2 ppm disappears and a new alkyl signal appears, the tautomeric equilibrium has been locked via alkylation (often an undesired side reaction if protecting groups aren't used).

-

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11616713, 7-Fluoro-6-methoxyquinazolin-4(3H)-one. Retrieved from [Link]

-

Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. (Context for Quinazolinone NMR shifts). Retrieved from [Link]

-

Reich, H. J. (2023).[1] 1H-19F Coupling Constants. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [Link]

Sources

Discovery and history of quinazolinone derivatives

The Quinazolinone Scaffold: A Technical Evolution from Alkaloids to Targeted Kinase Inhibitors

Executive Summary: The Privileged Scaffold

In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged structure" as effectively as the quinazolinone core.[1] Defined by a benzene ring fused to a pyrimidin-4-one moiety, this scaffold exhibits a unique electronic profile—planar topology, distinct hydrogen bond donor/acceptor vectors, and tunable lipophilicity—that allows it to mimic endogenous nucleotides and signaling molecules.

This guide deconstructs the quinazolinone timeline not merely as a sequence of dates, but as an evolution of molecular design philosophy. We trace its trajectory from the serendipitous isolation of antimalarial alkaloids to its current dominance in precision oncology as an ATP-competitive kinase inhibitor.

Part 1: The Chemical Genesis (1869–1900)

The history of quinazolinones begins in the dye-chemistry era of the late 19th century.

-

1869: The Griess Synthesis. Peter Griess, a pioneer of diazo chemistry, synthesized the first quinazoline derivative (2-cyano-3,4-dihydro-4-oxoquinazoline) by reacting anthranilic acid with cyanogens. While chemically significant, it lacked immediate biological application.

-

1888: The Natural Validation (Vasicine). The isolation of Vasicine (peganine) from Adhatoda vasica provided the first proof-of-concept that nature utilizes this scaffold. Vasicine’s bronchodilatory properties hinted at the scaffold's potential to interact with G-protein coupled receptors (GPCRs).

-

1895: The Synthetic Standard. Stefan Niementowski published his eponymous reaction, condensing anthranilic acid with amides. This method remains the industrial standard for constructing the core, enabling the systematic derivatization required for modern SAR (Structure-Activity Relationship) studies.

Part 2: The Synthetic Core (Methodology)[2][3]

To understand the scaffold's utility, one must master its construction. The Niementowski Synthesis is the foundational protocol.[1] Below, we contrast the classical thermal approach with a modern, microwave-assisted variation favored in high-throughput lead optimization.

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the anthranilic acid amine on the amide carbonyl, followed by cyclodehydration.

Figure 1: Mechanistic pathway of the Niementowski Quinazolinone Synthesis.

Experimental Protocol: Microwave-Assisted Synthesis (Modern)

Why this method? Classical thermal reflux (140°C+) often leads to tarry byproducts and low yields (40-60%). Microwave irradiation accelerates the rate-determining cyclization step, improving yields to >85% and purity.

Reagents:

-

Anthranilic acid (1.0 eq)

-

Formamide (3.0 eq)

-

Catalyst: Ammonium acetate (0.1 eq) or acidic alumina support.

Workflow:

-

Preparation: In a Pyrex microwave vial, mix anthranilic acid (e.g., 10 mmol) and formamide (30 mmol). Add ammonium acetate as a proton transfer agent.

-

Irradiation: Seal the vial. Irradiate at 300W (maintaining internal temp ~130°C) for 4–8 minutes . Note: Classical reflux requires 4–6 hours.

-

Work-up: Cool to room temperature. The reaction mixture typically solidifies.

-

Purification: Triturate the solid with cold water to remove excess formamide. Filter and recrystallize from ethanol.

-

Validation: Confirm structure via ¹H-NMR (distinct singlet at ~8.1 ppm for the H-2 proton).

Part 3: The Pharmacological Epochs

The utility of quinazolinones has shifted across three distinct therapeutic eras, driven by our deepening understanding of receptor biology.

Epoch I: The Sedative Trap (1950s–1980s)

-

Molecule: Methaqualone (Quaalude).[2]

-

Discovery: Synthesized in 1951 (India) by Kacker and Zaheer as an antimalarial candidate.[2]

-

Mechanism: Positive allosteric modulator of GABA-A receptors (distinct from the barbiturate site).

-

The Lesson: While highly effective as a sedative-hypnotic, the lipophilicity of the 2-methyl-3-o-tolyl substitution allowed rapid BBB penetration, leading to high abuse potential. It was withdrawn in many markets by the mid-1980s, teaching the industry a critical lesson on CNS liability in this scaffold.

Epoch II: The Cardiovascular Shift (1970s–1990s)

-

Molecule: Prazosin .[3]

-

Mechanism: Selective

-adrenergic receptor antagonist. -

Innovation: The introduction of the piperazine moiety at position 2 and dimethoxy groups at 6,7 drastically altered the solubility and receptor selectivity. This proved the scaffold could be tuned away from CNS targets toward peripheral GPCRs.

Epoch III: The Kinase Revolution (2000s–Present)

-

Molecule: Gefitinib (Iressa) & Erlotinib (Tarceva).

-

Mechanism: ATP-competitive inhibition of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase.

-

The Breakthrough: Researchers discovered that the N1 and N3 nitrogens of the quinazoline core mimic the adenine ring of ATP. This allows the drug to "hijack" the ATP-binding pocket of mutant EGFR (e.g., L858R), blocking downstream oncogenic signaling.

Part 4: Structure-Activity Relationship (SAR) Atlas

For the drug developer, the quinazolinone core is a template.[4] Modifications at specific positions yield predictable shifts in biological activity.[5][6][7]

| Position | Chemical Role | Biological Impact (Kinase Focus) |

| N1 | H-Bond Acceptor | Critical: Forms H-bond with the hinge region backbone (e.g., Met793 in EGFR). |

| C2 | Steric Gate | Small groups (H, Me) preferred for kinase binding; bulky groups favor GPCRs (e.g., Methaqualone). |

| N3 | H-Bond Acceptor | Often interacts via a water bridge to Thr766 (gatekeeper residue). |

| C4 | Hydrophobic Anchor | The "Warhead" Attachment: An aniline group here projects into the hydrophobic pocket.[4] Electron-withdrawing halogens (F, Cl, Br) on the aniline ring increase potency. |

| C6 & C7 | Solubilizing Vector | Substituents here (e.g., morpholine-propoxy in Gefitinib) point out of the binding pocket into the solvent, critical for ADME properties. |

Visualization: The EGFR Kinase Binding Mode

The following diagram illustrates the "Adenine Mimicry" hypothesis that drives modern kinase inhibitor design.

Figure 2: Pharmacophore map of Gefitinib binding to the EGFR ATP-binding site.

Part 5: Future Horizons

The "Fourth Generation" of quinazolinones is currently emerging, moving beyond simple inhibition:

-

Covalent Inhibitors: Building on Afatinib, new derivatives incorporate acrylamide "warheads" at C6 to form irreversible covalent bonds with Cys797, overcoming resistance mutations.

-

PROTACs: Quinazolinones are being used as the "warhead" ligand in Proteolysis Targeting Chimeras to degrade, rather than inhibit, kinases.

-

Anti-infectives: Revisiting the scaffold's roots (Febrifugine), modern derivatives are showing promise against drug-resistant Staphylococcus aureus (MRSA) by targeting DHFR (Dihydrofolate reductase).

References

-

Griess, P. (1869). "Ueber die Einwirkung von Cyan auf Anthranilsäure." Berichte der deutschen chemischen Gesellschaft. Link

-

Niementowski, S. (1895). "Synthesen der Chinazolinverbindungen." Journal für Praktische Chemie. Link

-

Kacker, I.K., & Zaheer, S.H. (1951).[3] "Potential Analgesics. Part I. Synthesis of substituted 4-quinazolones." Journal of the Indian Chemical Society. (Foundational paper for Methaqualone).

-

Barker, A.J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters. Link (The discovery of Gefitinib).

-

Stamos, J., et al. (2002).[8] "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor." Journal of Biological Chemistry. Link (Structural basis of quinazoline binding).

-

Mhaske, S.B., & Argade, N.P. (2006). "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What Are Quaaludes? Effects, Abuse Risks & Treatment Help | Renaissance Recovery [renaissancerecovery.com]

- 3. Methaqualone - Wikipedia [en.wikipedia.org]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

The Evolving Landscape of Substituted Quinazolinones: A Technical Guide for Drug Discovery

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core, a bicyclic heterocyclic system, stands as a testament to nature's ingenuity and a cornerstone of modern medicinal chemistry. Its inherent structural features provide a versatile scaffold for the development of a myriad of therapeutic agents. This guide offers an in-depth exploration of substituted quinazolinone compounds, delving into their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential. For researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, bridging fundamental principles with practical, field-proven insights to accelerate the discovery of novel quinazolinone-based therapeutics.

Quinazolinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[1][2][3] This functional diversity stems from the ability to readily modify the quinazolinone core at various positions, allowing for the fine-tuning of physicochemical properties and target specificity. This guide will dissect these aspects, providing not just a review of the literature, but a practical framework for the rational design and evaluation of new chemical entities based on this privileged scaffold.

Synthetic Strategies: From Classical Approaches to Green Chemistry

The synthesis of the quinazolinone core and its derivatives has evolved significantly, with numerous methods available to the modern chemist. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and increasingly, the principles of green chemistry.

Classical Synthetic Pathways

A widely employed and versatile method for the synthesis of 4(3H)-quinazolinones involves a two-step process starting from anthranilic acid.[4]

Experimental Protocol: Two-Step Synthesis of 3-Substituted-2-methyl-quinazolin-4(3H)-ones

-

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one.

-

To a solution of anthranilic acid in a suitable solvent (e.g., pyridine), add acetic anhydride dropwise at a controlled temperature (typically 0-5°C). The use of pyridine not only acts as a solvent but also neutralizes the acetic acid formed during the reaction.

-

Stir the reaction mixture at room temperature for a specified duration (e.g., 2-4 hours) to allow for the completion of the acylation and subsequent cyclization.

-

Pour the reaction mixture into ice-cold water to precipitate the 2-methyl-4H-3,1-benzoxazin-4-one.

-

Filter the precipitate, wash thoroughly with water to remove any residual pyridine and acetic acid, and dry under vacuum.[5]

-

-

Step 2: Synthesis of 3-Substituted-2-methyl-quinazolin-4(3H)-one.

-

Reflux a mixture of the synthesized 2-methyl-4H-3,1-benzoxazin-4-one and the desired primary amine in a suitable solvent such as ethanol or glacial acetic acid. The choice of solvent can influence the reaction rate and yield.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice to precipitate the final product.

-

Filter the solid, wash with a suitable solvent (e.g., cold ethanol), and recrystallize from an appropriate solvent to obtain the purified 3-substituted-2-methyl-quinazolin-4(3H)-one.[6]

-

Causality Behind Experimental Choices: The initial acylation of the amino group of anthranilic acid with acetic anhydride is a crucial step that sets the stage for intramolecular cyclization. The subsequent reaction with a primary amine proceeds via nucleophilic attack of the amine on the carbonyl group of the benzoxazinone, followed by ring-opening and subsequent recyclization to form the more stable quinazolinone ring.

Modern Synthetic Innovations: Microwave-Assisted Synthesis

In the quest for more efficient and environmentally friendly synthetic methodologies, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool.[3] This technique often leads to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles.

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 3-Substituted-quinazolin-4(3H)-ones

-

In a microwave-safe reaction vessel, combine anthranilic acid, a primary amine, and an orthoester (e.g., triethyl orthoformate).[7]

-

The reaction can be performed solvent-free or in a high-boiling point solvent that is microwave-transparent.

-

Place the sealed vessel in a microwave reactor and irradiate at a specific temperature and power for a short duration (e.g., 110-180°C for 10-15 minutes).[8] The use of microwave irradiation accelerates the reaction by efficiently heating the polar reactants.

-

After cooling, the product can be isolated by simple filtration and purified by recrystallization.[8]

Self-Validating System: The purity and identity of the synthesized compounds must be rigorously confirmed using a battery of analytical techniques, including:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the C=O stretch of the quinazolinone ring (typically around 1680-1700 cm⁻¹).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the substitution pattern.[9]

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.[9]

-

Biological Activities and Mechanisms of Action

The therapeutic potential of substituted quinazolinones is vast and varied. This section will explore their prominent activities as anticancer, antimicrobial, and anti-inflammatory agents, detailing the underlying mechanisms and providing protocols for their evaluation.

Anticancer Activity: Targeting Key Signaling Pathways

Quinazolinone derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[1] Their mechanisms of action are often centered on the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9]

Mechanism of Action: EGFR Inhibition

EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in cell growth, differentiation, and survival.[9] Overexpression or mutation of EGFR is a hallmark of many cancers. Quinazolinone-based EGFR inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream signaling molecules. This blockade of EGFR signaling leads to cell cycle arrest and apoptosis.[10]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic compounds.[9][11]

-

Cell Culture: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[9]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized quinazolinone derivatives for a specified period (e.g., 48 or 72 hours). Include a positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Structure-Activity Relationship (SAR) for EGFR Inhibitors

The potency of quinazolinone-based EGFR inhibitors is highly dependent on the substitution pattern. Key SAR insights include:

-

Position 4: A substituted anilino group at this position is crucial for high-affinity binding to the ATP pocket.[12]

-

Positions 6 and 7: Substitution with small, electron-withdrawing groups or methoxy groups can enhance activity.[12]

-

Nitrogen Atoms (N1 and N3): The nitrogen atoms of the quinazoline ring form critical hydrogen bonds with residues in the EGFR active site, such as Met793.[12]

| Compound | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |

| Gefitinib | 4-(3-Chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline | Various | Varies | [1] |

| Erlotinib | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | Various | Varies | [1] |

| Compound 6d | 2-((4-chlorophenyl)amino)-3-(4-methoxyphenyl)quinazolin-4(3H)-one | NCI-H460 (Lung) | 0.789 | [10] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Quinazolinone derivatives have shown promising activity against a range of pathogens.[13]

Mechanism of Action: Disruption of Essential Cellular Processes

The antimicrobial mechanisms of quinazolinones are diverse and can include the inhibition of DNA synthesis, disruption of cell wall integrity, and interference with essential metabolic pathways.[13]

Experimental Protocol: Antimicrobial Screening (Agar Well Diffusion and MIC Determination)

-

Agar Well Diffusion Method:

-

Prepare agar plates seeded with the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[14]

-

Create wells in the agar and add a known concentration of the synthesized quinazolinone compound to each well.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of inhibition around each well, which indicates the antimicrobial activity.[15]

-

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Prepare a series of dilutions of the quinazolinone compounds in a liquid growth medium in a 96-well plate.[14]

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plate and determine the lowest concentration of the compound that completely inhibits visible growth (the MIC).[16]

-

Structure-Activity Relationship (SAR) for Antimicrobial Agents

-

Positions 2 and 3: Substitution at these positions is critical for antimicrobial activity. The presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 is often beneficial.[13]

-

Positions 6 and 8: The presence of halogen atoms at these positions can enhance antimicrobial potency.[13]

-

Position 4: Substitution with amines or substituted amines can improve antimicrobial activity.[13]

| Compound | Substitution Pattern | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Compound 20 | 2-(pyrrolidin-1-ylmethyl)-3-(4-nitrophenyl)quinazolin-4(3H)-one | S. aureus | - | Varies | [14] |

| THTQ | 1,2,4-Triazolo[1,5-a]quinazolinone | E. coli | 16 | 3.75 | [15] |

| THTQ | Aspergillus niger | 28.57 | 15 | [15] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases. Quinazolinone derivatives have demonstrated potent anti-inflammatory effects.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory activity of quinazolinones can be attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines (e.g., TNF-α, IL-6). This is often achieved through the inhibition of enzymes like cyclooxygenase (COX).[17]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.[18][19]

-

Animal Grouping: Divide rats into several groups: a control group, a standard drug group (e.g., indomethacin or diclofenac sodium), and test groups receiving different doses of the synthesized quinazolinone compounds.[19][20]

-

Compound Administration: Administer the compounds orally or intraperitoneally.

-

Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[19]

-

Paw Volume Measurement: Measure the paw volume of each rat at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each test group compared to the control group.

Structure-Activity Relationship (SAR) for Anti-inflammatory Agents

-

Position 3: The nature of the substituent at this position significantly influences anti-inflammatory activity. Aromatic or heteroaromatic rings are often favored.

-

Position 6: Substitution with a bromo group has been shown to enhance anti-inflammatory potency.[20]

-

Hybrid Molecules: Incorporating other pharmacophores, such as isoxazole or thiazolidinone moieties, can lead to potent anti-inflammatory agents.[20]

| Compound Series | Key Structural Feature | Inhibition of Edema (%) | Reference |

| 3-Naphthalene-substituted quinazolinones | 6-Bromo substitution | 19.69–59.61 | [20] |

| Thiazolidinone-quinazolinone hybrids | Thiazolidinone at C-3 | Comparable to phenylbutazone | [20] |

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate key synthetic pathways and biological mechanisms.

Caption: Classical two-step synthesis of 3-substituted-2-methyl-quinazolin-4(3H)-ones.

Caption: Simplified schematic of EGFR inhibition by quinazolinone derivatives.

Conclusion and Future Perspectives

Substituted quinazolinone compounds represent a remarkably versatile and privileged scaffold in the landscape of drug discovery. Their synthetic accessibility, coupled with their diverse and potent biological activities, ensures their continued relevance in the development of novel therapeutics. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this important class of compounds.

The future of quinazolinone research lies in the continued exploration of novel substitution patterns, the development of more efficient and sustainable synthetic methodologies, and the elucidation of novel biological targets. The integration of computational tools, such as molecular docking and QSAR studies, will further accelerate the rational design of next-generation quinazolinone-based drugs with enhanced potency, selectivity, and safety profiles. As our understanding of the complex interplay between chemical structure and biological function deepens, the quinazolinone scaffold is poised to yield even more groundbreaking therapeutic innovations.

References

-

Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). BMC Chemistry, 16(1). Available at: [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2014). DARU Journal of Pharmaceutical Sciences, 22(1), 20. Available at: [Link]

-

Synthesis of Quinazoline Derivatives. (n.d.). Bentham Science. Available at: [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2014). DARU Journal of Pharmaceutical Sciences, 22(1), 20. Available at: [Link]

-

Quinazoline derivatives: synthesis and bioactivities. (2013). Archiv der Pharmazie, 346(6), 435-446. Available at: [Link]

-

Synthesis and Assessment of Biological Activity of Quinazolinone-4(3H)-one Derivatives as Potential Anticancer Agents. (2021). Journal of Pharmaceutical Research International, 33(47A), 395-403. Available at: [Link]

-

Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). Molecules, 25(20), 4784. Available at: [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). Biomolecules, 14(3), 329. Available at: [Link]

-

A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (2024). ChemistryOpen, 13(3), e202400039. Available at: [Link]

-

QSAR Study of Quinazoline Derivatives as Inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). (2017). Proceedings of the 5th International Conference on Instrumentation, Control, and Automation (ICA 2017). Available at: [Link]

-

Synthesis and anticancer activity of novel quinazolinone-based rhodanines. (2017). Chemistry Central Journal, 11(1), 100. Available at: [Link]

-

2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. (2023). Molbank, 2023(3), M1688. Available at: [Link]

-

Synthesis of Quinazoline and Quinazolinone Derivatives. (2020). In Pyrimidines. IntechOpen. Available at: [Link]

-

Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). Iranian Journal of Pharmaceutical Research, 11(3), 841-849. Available at: [Link]

-

Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2024). Journal of aian Natural Products Research, 1-19. Available at: [Link]

-

Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. (2023). Molecules, 28(15), 5707. Available at: [Link]

-

Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2386-2402. Available at: [Link]

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2021). Frontiers in Chemistry, 9, 731302. Available at: [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). International Journal of Molecular Sciences, 22(16), 8899. Available at: [Link]

-

Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. (2012). American Journal of Organic Chemistry, 2(1), 1-8. Available at: [Link]

-

Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. (2022). BMC Chemistry, 16(1), 38. Available at: [Link]

-

Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (2022). Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1146-1153. Available at: [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2014). Indian Journal of Pharmacology, 46(3), 321-326. Available at: [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). International Journal of Molecular Sciences, 23(23), 15234. Available at: [Link]

-

Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). Journal of Medicinal Chemistry, 59(10), 4880-4897. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016). Trade Science Inc.. Available at: [Link]

-

Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (2007). Mini-Reviews in Organic Chemistry, 4(4), 335-344. Available at: [Link]

-

New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. (2017). Tropical Journal of Pharmaceutical Research, 16(9), 2195-2201. Available at: [Link]

- Synthesis of quinazolinone libraries and derivatives thereof. (1998). Google Patents.

-

In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2022). Molecules, 27(19), 6524. Available at: [Link]

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Available at: [Link]

-

The Minimum inhibitory regimes (mg/mL) of quinazolinone derivatives and standard antibiotics. (n.d.). ResearchGate. Available at: [Link]

-

Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). Journal of Medicinal Chemistry, 59(10), 4880-4897. Available at: [Link]

-

2D QSAR Studies on a Series of Quinazoline Derivatives as Tyrosine Kinase (EGFR) Inhibitor: An Approach to Design Anticancer Agents. (2010). Current Computer-Aided Drug Design, 6(4), 256-267. Available at: [Link]

-

Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. (2019). Frontiers in Pharmacology, 10, 260. Available at: [Link]

-

Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (2007). Mini-Reviews in Organic Chemistry, 4(4), 335-344. Available at: [Link]

-

Microwave assisted synthesis of quinazolinone using different bases. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 29-31. Available at: [Link]

-

Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre. (2023). World's Veterinary Journal, 13(4), 629-636. Available at: [Link]

-

Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2018). Molecules, 23(11), 2828. Available at: [Link]

-

In vitro Antioxidant, Cytotoxicity Study on EAC Cell Line of Quinazolin-4(3H)-one Derivatives: Synthesis, Molecular Docking, in silico Drug Likeness. (2021). Research Journal of Pharmacy and Technology, 14(8), 4225-4232. Available at: [Link]

-

Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. (2023). RSC Advances, 13(31), 21631-21636. Available at: [Link]

-

Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. (2024). Scientific Reports, 14(1), 19934. Available at: [Link]

-

Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (2012). ISRN Organic Chemistry, 2012, 1-7. Available at: [Link]

-

Cytotoxicity Assay. (2020). YouTube. Available at: [Link]

-

Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. (2023). RSC Advances, 13(21), 14352-14365. Available at: [Link]

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. apjhs.com [apjhs.com]

- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 19. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]

- 20. mdpi.com [mdpi.com]

Methodological & Application

Starting materials for 7-fluoro-6-methoxy quinazolinone synthesis

Application Note: Strategic Synthesis of 7-Fluoro-6-methoxyquinazolin-4(3H)-one

Part 1: Executive Summary & Retrosynthetic Logic

The 7-fluoro-6-methoxyquinazolin-4(3H)-one scaffold is a critical pharmacophore in kinase inhibitor development, serving as the core structure for several EGFR and VEGFR inhibitors (e.g., analogs of Gefitinib and Vandetanib). Its specific substitution pattern—a fluorine atom at position 7 and a methoxy group at position 6—modulates metabolic stability and binding affinity within the ATP-binding pocket of kinases.

This guide provides a validated, scalable protocol for synthesizing this core from commercially available precursors. Unlike generic quinazolinone syntheses, this protocol addresses the specific regiochemical challenges posed by the fluorine substituent.

Retrosynthetic Analysis

The most robust disconnection relies on the Niementowski cyclization of an anthranilic acid derivative. The critical challenge lies in securing the correct regiochemistry of the 2-amino-benzoic acid precursor.

Caption: Retrosynthetic pathway identifying the critical anthranilic acid precursor derived from 4-fluoro-3-methoxybenzoic acid.

Part 2: Starting Material Selection

Selecting the correct starting material is the single most important decision in this workflow to avoid expensive regioisomer separations downstream.

Option A: Commercial Advanced Intermediate (Recommended for Speed)

For small-scale discovery (mg to gram scale), purchasing the anthranilic acid derivative is most efficient.

| Compound Name | CAS Number | Purity Req. | Notes |

| Methyl 2-amino-4-fluoro-5-methoxybenzoate | 159768-51-1 | >97% | Preferred.[1][2][3][4][5][6] Ester simplifies purification. |

| 2-Amino-4-fluoro-5-methoxybenzoic acid | 637347-90-1 | >95% | Free acid. Often hygroscopic; store desiccated.[3] |

Option B: De Novo Synthesis (Recommended for Cost/Scale)

For multi-gram to kilogram scale-up, synthesizing the precursor from 4-fluoro-3-methoxybenzoic acid is significantly more cost-effective.

| Starting Material | CAS Number | Approx. Cost | Regioselectivity Risk |

| 4-Fluoro-3-methoxybenzoic acid | 82846-18-2 | Low | Low. Nitration is highly regioselective para to the methoxy group. |

| 2,4,5-Trifluorobenzoic acid | 446-17-3 | Medium | High. Nucleophilic attack by methoxide often yields mixtures of 4-OMe and 5-OMe isomers. |

Part 3: Detailed Experimental Protocols

Workflow Overview

-

Nitration: Regioselective introduction of the nitro group at position 6 (ortho to COOH).

-

Reduction: Conversion of the nitro group to an aniline (anthranilic acid).

-

Cyclization: Formation of the pyrimidine ring to yield the quinazolinone.

Caption: Step-by-step synthetic workflow from the benzoic acid precursor to the final quinazolinone core.

Step 1: Regioselective Nitration

Objective: Synthesize 2-nitro-4-fluoro-5-methoxybenzoic acid. Mechanism: Electrophilic aromatic substitution. The methoxy group (strong activator) directs para (position 6), which is also ortho to the carboxyl group. The fluorine (weak deactivator) directs ortho, reinforcing this position.

Protocol:

-

Preparation: Charge a 3-neck round-bottom flask with conc. H₂SO₄ (5.0 vol). Cool to 0°C using an ice/salt bath.

-

Addition: Add 4-fluoro-3-methoxybenzoic acid (1.0 equiv) portion-wise, maintaining internal temperature <5°C. Stir until fully dissolved.

-

Nitration: Dropwise add fuming HNO₄ (1.1 equiv) over 30 minutes. Critical: Do not allow temperature to exceed 10°C to prevent dinitration or defluorination.

-

Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (mobile phase: 5% MeOH in DCM).

-

Quench: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. The product will precipitate as a pale yellow solid.

-

Isolation: Filter the solid, wash extensively with cold water until filtrate is pH >4. Dry in a vacuum oven at 45°C.

-

Yield Expectation: 85–90%.

-

Checkpoint: ¹H NMR should show two singlets (or doublets with F-coupling) in the aromatic region, confirming the para relationship of the protons.

-

Step 2: Nitro Reduction

Objective: Synthesize 2-amino-4-fluoro-5-methoxybenzoic acid.

Protocol:

-

Dissolution: Dissolve the nitro intermediate (1.0 equiv) in Methanol (10 vol).

-

Catalyst: Under nitrogen, add 10% Pd/C (5 wt% loading).

-

Reduction: Hydrogenate at 1 atm (balloon) or 30 psi (Parr shaker) at room temperature for 4–6 hours.

-

Alternative (Iron Reduction): If halogen lability is a concern (rare for aryl fluorides but possible), use Iron powder (3.0 equiv) in Acetic Acid/Ethanol at 60°C.

-

-

Workup: Filter through a celite pad to remove the catalyst. Concentrate the filtrate to dryness.

-

Purification: The crude anthranilic acid is usually pure enough for the next step. If dark, recrystallize from Ethanol/Water.

Step 3: Cyclization to Quinazolinone

Objective: Form the pyrimidine ring.

Protocol (Formamidine Acetate Method - Milder):

-

Setup: In a round-bottom flask, suspend 2-amino-4-fluoro-5-methoxybenzoic acid (1.0 equiv) in Ethanol or 2-Methoxyethanol (10 vol).

-

Reagent: Add Formamidine Acetate (1.5 equiv).

-

Reaction: Reflux (80–100°C) for 6–12 hours. The suspension will typically clear and then reprecipitate the product.

-

Workup: Cool the mixture to room temperature.

-

Isolation: Filter the white/off-white precipitate. Wash with cold ethanol and diethyl ether.

-

Drying: Dry under high vacuum.

Protocol (Formamide Method - Traditional/Scalable):

-

Setup: Mix the amino acid (1.0 equiv) with Formamide (5.0 equiv).

-

Reaction: Heat to 140–150°C for 4–6 hours. Note: This requires higher heat and may cause slight decomposition if not monitored.

-

Workup: Cool to room temperature. Add water (10 vol) to precipitate the product. Filter and wash.[9]

Part 4: Quality Control & Analytical Specifications

Verify the identity of the final 7-fluoro-6-methoxyquinazolin-4(3H)-one using the following criteria.

| Test | Acceptance Criteria | Diagnostic Signals |

| Appearance | White to off-white powder | N/A |

| LC-MS | [M+H]⁺ = 195.15 Da | Single peak >98% purity. |

| ¹H NMR (DMSO-d₆) | Consistent structure | δ 8.0-8.2 (s, 1H): H-2 (pyrimidine proton).δ 7.6-7.8 (d, 1H): H-5 (aromatic, ortho to OMe).δ 7.3-7.5 (d, 1H): H-8 (aromatic, ortho to F).δ 3.9 (s, 3H): Methoxy group. |

| ¹⁹F NMR | Single peak | typically ~ -110 to -120 ppm (decoupled). |

Part 5: Safety & Handling

-

Fluorinated Intermediates: While generally stable, aryl fluorides can be susceptible to nucleophilic attack at elevated temperatures in basic media. Avoid strong alkalis during workup unless intended.

-

Nitration: The nitration step is highly exothermic. Strict temperature control (<10°C) is mandatory to prevent thermal runaway.

-

Formamide: Teratogenic. Handle in a fume hood with appropriate PPE.

References

-

Chandregowda, V., et al. "Convergent approach for commercial synthesis of Gefitinib." Arkivoc, 2021, ix, 150-176.[10]

-

AstraZeneca AB. "Process for the preparation of quinazoline derivatives." World Intellectual Property Organization, WO2004024703A1.

-

BenchChem. "2-Fluoro-5-methoxy-4-nitrobenzoic acid: Synthesis and Application Notes."

-

ChemicalBook. "Methyl 2-amino-4-fluoro-5-methoxybenzoate Product Information."

- Vertex Pharmaceuticals. "Quinazoline inhibitors of voltage-gated sodium channels." US Patent, US20080312254. (Describes similar fluoro-methoxy core synthesis).

Sources

- 1. Methyl 2-aMino-4-fluoro-5-Methoxybenzoate | 159768-51-1 [chemicalbook.com]

- 2. 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one | C16H21N3O4 | CID 135399673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Cyclopropylmethanesulfonyl) aniline Supplier in Mumbai, 3-(Cyclopropylmethanesulfonyl) aniline Trader, Maharashtra [chemicalmanufacturers.in]

- 4. Methyl 2-amino-4-fluoro-5-methoxybenzoate [myskinrecipes.com]

- 5. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]

- 6. Fluorides Supplier in Mumbai,Trader in Maharashtra [chemicalmanufacturers.in]

- 7. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 | Benchchem [benchchem.com]

- 10. arkat-usa.org [arkat-usa.org]

High-Efficiency Microwave-Assisted Synthesis of Quinazolinone Scaffolds: Protocols and Mechanistic Insights

Executive Summary

The quinazolinone pharmacophore is a cornerstone in medicinal chemistry, serving as the core structure for numerous alkaloids and synthetic drugs exhibiting anticonvulsant, anti-inflammatory, and antineoplastic activities. Traditional thermal synthesis (e.g., Niementowski condensation) is often plagued by harsh conditions, prolonged reaction times (3–48 hours), and tedious workups.

This Application Note details the transition to Microwave-Assisted Organic Synthesis (MAOS) . By leveraging dielectric heating, researchers can access quinazolinone libraries in minutes rather than hours, often with yields exceeding 90%.[1] This guide provides validated protocols for both catalyst-free and multi-component routes, supported by mechanistic insights into the microwave-specific acceleration of heterocycle formation.

Mechanistic Basis: Why Microwave?

Dielectric Heating & Polar Transition States

Unlike conventional conductive heating (oil baths), which relies on slow thermal transfer from vessel walls, microwave irradiation (2.45 GHz) interacts directly with dipoles in the reaction mixture.

-

Dipolar Polarization: Polar solvent molecules and reagents align with the oscillating electric field. As the field alternates, molecular rotation generates internal heat via friction.

-

Transition State Stabilization: The formation of the quinazolinone ring involves polar transition states (e.g., nucleophilic attack of amines on activated carbonyls). Microwave irradiation specifically stabilizes these polar transition states, lowering the activation energy (

) and accelerating the reaction rate significantly beyond what is explained by temperature alone (the "non-thermal" effect debate notwithstanding, the kinetic result is indisputable).

Reaction Workflow Visualization

The following diagram illustrates the streamlined workflow for MAOS compared to traditional reflux methods.

Figure 1: Optimized workflow for microwave-assisted synthesis, highlighting the sealed vessel strategy to access superheated solvents.

Experimental Protocols

Protocol A: Catalyst-Free Condensation (The Modified Niementowski)

Application: Synthesis of 2-substituted-4(3H)-quinazolinones. Mechanism: Direct condensation of anthranilic acid with amides/formamides. Green Chemistry Score: High (Atom economy, Solvent-free option).

Reagents:

-

Anthranilic acid (1.0 equiv)

-

Formamide or substituted amide (1.5 equiv)[2]

-

Optional: Polyethylene glycol (PEG-400) as a phase transfer catalyst/solvent.

Procedure:

-

Preparation: In a 10 mL microwave-transparent process vial (borosilicate glass), mix 2.0 mmol of anthranilic acid and 3.0 mmol of the amide.

-

Sealing: Cap the vial with a PTFE-lined septum.

-

Irradiation:

-

Instrument: Monomode Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave).

-

Temperature: 130°C.

-

Hold Time: 10 minutes.

-

Stirring: High (magnetic stir bar).

-

-

Workup: Upon cooling to 50°C, add 5 mL of ice-cold water to the reaction vessel. The product typically precipitates immediately.

-

Purification: Filter the solid, wash with cold ethanol (2 x 3 mL), and dry. Recrystallize from ethanol if necessary.

Expert Insight: Conventional Niementowski reactions often require temperatures >180°C for hours. The MW protocol works at lower bulk temperatures because the polar amide coupling partners absorb MW energy efficiently, creating localized superheating at the molecular level.

Protocol B: One-Pot Three-Component Synthesis (MCR)

Application: Rapid generation of 2,3-disubstituted quinazolinones (Combinatorial Libraries). Mechanism: Cyclocondensation of anthranilic acid, orthoesters, and amines.

Reagents:

-

Anthranilic acid (1.0 mmol)

-

Triethyl orthoformate or Orthoester derivative (1.5 mmol)

-

Primary Amine (aniline or aliphatic amine) (1.1 mmol)

-

Catalyst: Ammonium Acetate (

) (0.5 mmol) - Acts as a dual activation agent. -

Solvent: Ethanol (2 mL) or Solvent-free (Neat).

Procedure:

-

Loading: Charge the microwave vial with anthranilic acid, the amine, orthoester, and

. -

Irradiation Profile:

-

Ramp: 2 minutes to target.

-

Target Temperature: 110°C.[3]

-

Hold Time: 5–8 minutes.

-

Pressure Limit: 250 psi (Safety cutoff).

-

-

Post-Reaction: Cool to room temperature. The reaction mixture often solidifies.

-

Isolation: Triturate the solid with cold aqueous ethanol (20%). Filter and wash with diethyl ether to remove unreacted amine traces.

Mechanistic Pathway: The reaction proceeds via an initial formation of an imidate intermediate, followed by nucleophilic attack by the amine.

Figure 2: The three-component cascade. Microwave irradiation is critical in the final cyclization step, effectively driving off condensation byproducts (EtOH/Water) to shift equilibrium toward the product.

Comparative Data: Thermal vs. Microwave[1][3][4][5][6]

The following data summarizes the efficiency gains when shifting from thermal reflux to microwave irradiation for 2-phenylquinazolin-4(3H)-one derivatives.

| Parameter | Conventional Thermal Reflux | Microwave-Assisted (Protocol B) | Improvement Factor |

| Reaction Temperature | 110°C (Toluene reflux) | 110°C (Sealed Vessel) | Equal (Nominal) |

| Reaction Time | 6 – 8 Hours | 8 – 12 Minutes | ~40x Faster |

| Yield | 65 – 72% | 88 – 96% | +20-30% |

| Solvent Usage | 20–50 mL | 0–2 mL | Green Benefit |

| Purification | Column Chromatography often required | Simple Filtration | Workflow Efficiency |

Data aggregated from comparative studies (See References 1, 3).

Troubleshooting & Optimization

Solvent Selection

While solvent-free (neat) synthesis is preferred for Green Chemistry, some substrates require a medium.

-

Recommended: Ethanol, Water, or Acetic Acid. These are highly polar (

) and couple well with MW. -

Avoid: Hexane, Toluene (unless doped with a polar ionic liquid). These are MW-transparent and will not heat effectively without a susceptor.

Pressure Management

-

Issue: Rapid gas evolution (

or solvent vapors) causing vessel over-pressure. -

Solution: Use "PowerMAX" or simultaneous cooling (air jet) features on modern synthesizers. This allows high microwave power input (maintaining non-thermal effects) while keeping the bulk temperature/pressure under control.

Catalyst Selection

For deactivated anilines (electron-withdrawing groups), standard conditions may fail.

-

Optimization: Add 10 mol% of Ionic Liquid (e.g., [bmim]

). The ionic liquid acts as a "super-sink" for microwave energy, creating extreme localized heat ("hot spots") that drive difficult condensations [Reference 4].

References

-

Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Frontiers in Chemistry. (2020). Reviews the yield improvements (66-97%) and rate acceleration.[1]

-

Microwave-assisted synthesis of quinazolinones using a copper-catalyzed tandem reaction. Synlett. (2016).[4] Describes metal-catalyzed pathways under MW.

-

Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis. (2020).[5] Details the use of Deep Eutectic Solvents (DES) and MW.

-

A microwave assisted tandem synthesis of quinazolinones using ionic liquid. RSC Advances. (2014). Validates the use of ionic liquids for difficult substrates.

-

Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones. Journal of Combinatorial Chemistry. (2008). Protocol for library generation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. tandfonline.com [tandfonline.com]